Epoxybergamottin

Drug Transport Pharmacokinetics P-glycoprotein

Epoxybergamottin is the definitive reference standard for grapefruit juice-drug interaction research. Unlike bergamottin, it provides potent dual inhibition of both CYP3A4 (IC50 0.22–0.33 µM) and P-glycoprotein (IC50 0.7 µM), accurately replicating the synergistic clinical effect on drug bioavailability. Substituting with bergamottin—inactive against P-gp—introduces critical quantitative errors in DDI risk assessment. Essential for LC-MS/MS method validation, high-throughput CYP inhibition screening, and quantifying furanocoumarins in citrus products and biological matrices. Insist on epoxybergamottin for reproducible, publication-grade data.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
Cat. No. B1244229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxybergamottin
Synonymsepoxybergamottin
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(O4)(C)C
InChIInChI=1S/C21H22O5/c1-13(4-6-18-21(2,3)26-18)8-10-24-20-14-5-7-19(22)25-17(14)12-16-15(20)9-11-23-16/h5,7-9,11-12,18H,4,6,10H2,1-3H3/b13-8+
InChIKeyOOKSPQLCQUBEKU-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epoxybergamottin: Sourcing the Potent CYP3A4 & P-gp Inhibitor for Drug Interaction and Metabolism Studies


Epoxybergamottin (6′,7′-epoxybergamottin) is a naturally occurring furanocoumarin primarily isolated from grapefruit (Citrus × paradisi) peel and juice [1]. It is a well-established, potent inhibitor of the cytochrome P450 isoform CYP3A4, a key enzyme in drug metabolism, and also inhibits the efflux transporter P-glycoprotein (P-gp/ABCB1) [2]. Due to its role as a principal active constituent in grapefruit juice-drug interactions, it serves as a critical reference standard and mechanistic probe in preclinical pharmacology, toxicology, and food-safety research [3].

Why Epoxybergamottin Cannot Be Substituted by Bergamottin or Other In-Class Analogs for Mechanistic Studies


While several furanocoumarins like bergamottin and 6',7'-dihydroxybergamottin (DHB) are present in grapefruit, they exhibit significant functional divergence. Simple substitution based on structural similarity is not scientifically valid. These analogs demonstrate distinct, and in some cases, completely absent, inhibitory activity against key drug disposition targets. Epoxybergamottin possesses a unique inhibition profile characterized by unparalleled potency against P-glycoprotein (P-gp) and a distinct time-dependent inhibition mechanism for CYP3A4 compared to bergamottin [1]. Relying on a different furanocoumarin, such as bergamottin, will introduce substantial quantitative and qualitative errors in experimental models of grapefruit juice-drug interactions, particularly those involving dual CYP3A4 and P-gp substrates [2]. Therefore, precise procurement of the specific compound is essential for generating reproducible and interpretable data.

Head-to-Head Quantitative Differentiation: Epoxybergamottin vs. Bergamottin and Analogs


Comparative P-Glycoprotein (P-gp) Inhibition: Epoxybergamottin vs. Bergamottin and DHB

In a direct comparative study, epoxybergamottin was identified as the most potent inhibitor of P-gp-mediated talinolol transport among several grapefruit constituents. The IC50 for epoxybergamottin was 0.7 µM, which is 48.6-fold lower (more potent) than that of 6',7'-dihydroxybergamottin (IC50 = 34 µM). Bergamottin showed no measurable inhibition at concentrations up to 10 µM [1]. This demonstrates that epoxybergamottin has a unique and dominant role in the P-gp inhibitory component of grapefruit juice, a property not shared by its closest structural analogs.

Drug Transport Pharmacokinetics P-glycoprotein ABCB1 Caco-2

Time-Dependent CYP3A4 Inhibition: Epoxybergamottin vs. Bergamottin

The inhibitory mechanism against CYP3A4 is time-dependent and differs significantly among furanocoumarins. After a 10-minute preincubation with human liver microsomes or intestinal S9 fraction, epoxybergamottin exhibited a 2-fold increase in inhibitory potency [1]. In contrast, bergamottin showed a dramatic 14-fold increase in potency under the same conditions [1]. This indicates that bergamottin's initial, weaker inhibition is largely due to a requirement for metabolic activation, whereas epoxybergamottin is a more direct-acting and inherently potent inhibitor.

Drug Metabolism CYP3A4 Enzyme Kinetics Mechanism-based Inhibition

Comparative CYP3A4 Inhibition Potency in Human Intestinal and Hepatic Models

Data from a validated commercial source indicate that epoxybergamottin's CYP3A4 inhibitory potency is context-dependent and highly relevant to its physiological site of action. The reported IC50 values are 0.33 µM in HL7 human liver cells and 0.22 µM in S9 human intestine cells . This compares to a reported IC50 of 4.2 µM for bergamottin in a different human CYP3A4 assay system [1], and a range of 2.4 µM from a fluorescence-based microplate assay [2]. While these are cross-study comparisons with different assay formats, they consistently suggest that epoxybergamottin is a more potent direct inhibitor than bergamottin.

CYP3A4 Intestinal Metabolism Hepatic Metabolism IC50

Solubility Profile for In Vitro Assay Formulation

For reliable in vitro experimentation, consistent solubility is critical. Epoxybergamottin demonstrates good solubility in common laboratory solvents, achieving 30 mg/mL in DMF and DMSO, and 10 mg/mL in ethanol . This facilitates the preparation of concentrated stock solutions for dose-response studies, minimizing the risk of introducing solvent artifacts in cellular assays.

Formulation Solubility DMSO Assay Development

Procurement-Driven Applications for Epoxybergamottin in Research and Industry


Mechanistic Probe for Dual CYP3A4 and P-gp Drug-Drug Interaction (DDI) Studies

Epoxybergamottin is the superior choice for in vitro models designed to dissect the complex, multi-mechanistic nature of grapefruit juice-drug interactions. Its potent dual inhibition of both CYP3A4 (IC50 ~0.22-0.33 µM in human cells) and P-gp (IC50 = 0.7 µM) allows researchers to accurately replicate the synergistic effect of grapefruit juice on drug bioavailability [1]. This is crucial when studying drugs that are substrates for both metabolic and transporter pathways. Using a substitute like bergamottin, which is a weaker CYP3A4 inhibitor and inactive against P-gp, will fail to capture this clinically relevant dual effect, leading to an incomplete and potentially misleading DDI risk assessment [2].

Analytical Reference Standard for Bioanalytical Method Development and Food Safety

Due to its presence in grapefruit juice at biologically relevant concentrations (0.1-7.4 µM), epoxybergamottin is an essential reference standard for developing and validating LC-MS/MS or HPLC-UV methods to quantify furanocoumarins in citrus products, dietary supplements, and biological matrices . Its distinct retention time and mass spectrometry profile are critical for accurate quantification, especially when differentiating from structurally similar furanocoumarins that may co-elute. This is vital for quality control in the food and beverage industry, as well as for clinical research investigating the impact of dietary furanocoumarin intake on patient drug levels [3].

Positive Control in High-Throughput Screening (HTS) for CYP3A4 Inhibition

For laboratories conducting high-throughput screens to identify new CYP3A4 inhibitors or assess the CYP inhibition liability of drug candidates, epoxybergamottin serves as a well-characterized and highly reproducible positive control. Its documented potency in both cell-based (IC50 ~0.22-0.33 µM) and cell-free (IC50 ~0.30 ppm) assays provides a robust benchmark for assay validation and inter-assay consistency checks . Its commercial availability with defined purity (≥95% by HPLC) further supports its use as a reliable standard in routine screening operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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